molecular formula C19H22N4O6S B2655957 N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 868981-38-8

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2655957
CAS RN: 868981-38-8
M. Wt: 434.47
InChI Key: BYHPPCPISVFCMO-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Synthesis

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides. This process, which operates at room temperature, achieves excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, enabling the creation of diverse N-arylation products (Bhunia, De & Ma, 2022).

Antibacterial Agents

Oxazolidinones represent a relatively new class of antimicrobial agents, distinguished by their unique mechanism of inhibiting bacterial protein synthesis. Notably, novel oxazolidinone analogs have shown effective in vitro antibacterial activities against a variety of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).

Enzyme Inactivation

Specific oxazolidinones have been found to be potent time-dependent irreversible inactivators of monoamine oxidase B (MAO-B), a key enzyme in the brain. This property is influenced by the structure of the compound, with N-methylation playing a critical role in stabilizing the enzyme adduct formation (Ding & Silverman, 1993).

Drug Development

In drug development, oxazolidinones have been explored for their potential in treating various infections. For instance, DA-7218, an oxazolidinone prodrug, has demonstrated efficacy in treating experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential clinical applications (Espinoza-González et al., 2008).

Chemical Synthesis and Structural Analysis

Oxazolidinones have also been utilized in chemical synthesis and structural analysis. For example, the synthesis of (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one involved ring closure of a specific carbamate, leading to a compound where the oxazolidinone ring is distinctly puckered (Robinson et al., 1993).

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-15-4-6-16(7-5-15)30(26,27)23-9-10-29-17(23)13-22-19(25)18(24)21-12-14-3-2-8-20-11-14/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPPCPISVFCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

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